Cyclo-rgdphg

Descripción

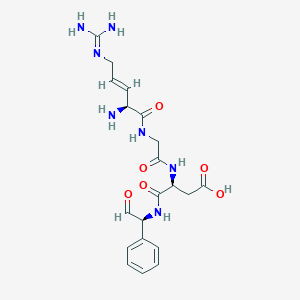

Cyclo-RGDfHG is a cyclic pentapeptide belonging to the RGD (Arg-Gly-Asp) peptide family, which is characterized by its ability to bind integrin receptors—key mediators of cell adhesion, angiogenesis, and tumor metastasis. Cyclic RGD peptides, such as c(RGDfC) (cyclo(Arg-Gly-Asp-DPhe-Cys)) and Cyclo(-RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)), are well-studied for their roles in targeting αvβ3 and αvβ5 integrins, making them promising candidates for therapeutic and diagnostic applications in oncology and inflammation .

Propiedades

Número CAS |

141261-62-3 |

|---|---|

Fórmula molecular |

C20H27N7O6 |

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

(3S)-3-[[2-[[(E,2S)-2-amino-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(1S)-2-oxo-1-phenylethyl]amino]butanoic acid |

InChI |

InChI=1S/C20H27N7O6/c21-13(7-4-8-24-20(22)23)18(32)25-10-16(29)26-14(9-17(30)31)19(33)27-15(11-28)12-5-2-1-3-6-12/h1-7,11,13-15H,8-10,21H2,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24)/b7-4+/t13-,14-,15+/m0/s1 |

Clave InChI |

XVEZVWHFWXVGBZ-WVRFHGKMSA-N |

SMILES |

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N |

SMILES isomérico |

C1=CC=C(C=C1)[C@@H](C=O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](/C=C/CN=C(N)N)N |

SMILES canónico |

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N |

Secuencia |

XGDX |

Sinónimos |

cyclic arginyl-glycyl-aspartyl-phenylglycyl cyclo-Arg-Gly-Asp-PhGly cyclo-RGDPhg |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Cyclization Strategy : c(RGDfC) uses cysteine for disulfide bonding, whereas Cyclo(-RGDfK) employs lysine for amide bond formation. These differences impact stability and solubility .

- Solubility: Cyclo(-RGDfK) exhibits enhanced solubility due to its trifluoroacetate salt formulation, whereas c(RGDfC) may require co-solvents or nanoparticle encapsulation for optimal delivery .

- Molecular Weight : Larger peptides like Cyclo(-RGDfK) (~831 Da) may have reduced tissue penetration compared to lighter analogs like c(RGDfC) (~579 Da) .

Future Research :

- Develop hybrid peptides combining Cyclo-RGDfHG’s histidine motif with stability-enhancing D-amino acids.

- Explore dual-targeting systems (e.g., RGD peptides conjugated to chemotherapeutics) for synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.